n-[(Benzyloxy)carbonyl]-s-methylcysteine
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Overview
Description
n-[(Benzyloxy)carbonyl]-s-methylcysteine: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a methyl group attached to the sulfur atom. It is commonly used in peptide synthesis and as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(Benzyloxy)carbonyl]-s-methylcysteine typically involves the protection of the amino group of cysteine with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The methylation of the thiol group can be carried out using methyl iodide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: n-[(Benzyloxy)carbonyl]-s-methylcysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Free amino acid derivatives.
Scientific Research Applications
n-[(Benzyloxy)carbonyl]-s-methylcysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of n-[(Benzyloxy)carbonyl]-s-methylcysteine involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group shields the amino group from unwanted reactions during peptide synthesis. The compound can be selectively deprotected under acidic conditions, allowing for the controlled assembly of peptides and proteins .
Comparison with Similar Compounds
- n-[(Benzyloxy)carbonyl]-l-cysteine
- n-[(Benzyloxy)carbonyl]-glycine
- n-[(Benzyloxy)carbonyl]-l-proline
Uniqueness: n-[(Benzyloxy)carbonyl]-s-methylcysteine is unique due to the presence of the methyl group on the sulfur atom, which can influence its reactivity and stability compared to other benzyloxycarbonyl-protected amino acids. This modification can enhance its utility in specific synthetic applications and provide distinct advantages in peptide synthesis .
Properties
CAS No. |
61587-02-8 |
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Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
MYGYBSRIYHZGGL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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